Tazarotene Sulfoxide

Description

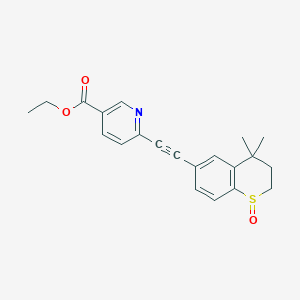

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-[2-(4,4-dimethyl-1-oxo-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3S/c1-4-25-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-26(19)24/h6-7,9-10,13-14H,4,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJSYAJPOMFRVOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)S(=O)CCC3(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Tazarotene Sulfoxide: Structure, Properties, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazarotene, a third-generation topical retinoid, is a cornerstone in the therapeutic landscape for dermatological conditions such as psoriasis, acne vulgaris, and photoaging[1][2]. As a prodrug, tazarotene is rapidly metabolized in biological systems to its active form, tazarotenic acid, which modulates gene expression through its interaction with retinoic acid receptors (RARs)[2]. The metabolic journey of tazarotene and its active metabolite also involves oxidative pathways, leading to the formation of several metabolites, including Tazarotene Sulfoxide[1]. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and analytical methodologies for the characterization of this compound, a primary oxidative metabolite and a key impurity in the manufacturing and storage of tazarotene. Understanding the profile of this compound is critical for impurity profiling, stability assessment, and ensuring the quality and safety of tazarotene-based pharmaceutical products.

Chemical Structure and Physicochemical Properties

This compound is formed through the oxidation of the thioether group in the tazarotene molecule[3]. This structural modification significantly alters the polarity and physicochemical properties of the parent compound.

Chemical Structure:

-

IUPAC Name: Ethyl 6-((4,4-dimethyl-1-oxidothiochroman-6-yl)ethynyl)nicotinate[4]

-

Molecular Weight: 367.46 g/mol [6]

The introduction of the sulfoxide group increases the molecule's polarity compared to the parent drug, tazarotene. This change in polarity has a direct impact on its chromatographic behavior and solubility characteristics[3].

Physicochemical Properties:

| Property | Value | Source |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Note: The increased polarity of this compound compared to Tazarotene suggests a higher affinity for polar solvents.

Metabolic Pathway and Biological Activity

Tazarotene undergoes extensive metabolism following topical application. The primary metabolic pathway involves de-esterification to the active metabolite, tazarotenic acid. Both tazarotene and tazarotenic acid are further metabolized via oxidation to their corresponding sulfoxides and sulfones[1].

Crucially, studies have indicated that the sulfoxide derivative of tazarotenic acid is inactive in all assays. This suggests that the oxidation of the thioether moiety to a sulfoxide leads to a loss of pharmacological activity. While direct studies on the biological activity of this compound are limited, its structural similarity to the inactive tazarotenic acid sulfoxide strongly implies that it is also an inactive metabolite.

Spectroscopic Characterization

The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While detailed spectral data is often proprietary, the key expected features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nicotinic acid and thiochromane rings, the ethyl ester group, and the gem-dimethyl groups. The protons on the carbon atoms adjacent to the sulfoxide group will likely experience a downfield shift compared to the parent tazarotene due to the electron-withdrawing nature of the S=O bond.

-

¹³C NMR: The carbon NMR spectrum will provide detailed information on the carbon skeleton. The carbon atoms directly bonded to the sulfoxide group are expected to be deshielded and appear at a higher chemical shift compared to the corresponding carbons in tazarotene.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. A key diagnostic peak would be the S=O stretching vibration, which typically appears in the region of 1030-1070 cm⁻¹. Other significant bands would include the C=O stretch of the ester, C≡C stretching of the alkyne, and various C-H and C=C aromatic stretching vibrations.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the fragmentation pattern of this compound. The increased polarity of the sulfoxide can influence its fragmentation behavior under mass spectrometric conditions[3]. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

Analytical Methodologies for Quantification

The accurate quantification of this compound is crucial for impurity profiling in tazarotene drug substances and products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose[3].

Experimental Protocol: Reversed-Phase HPLC for Tazarotene and Impurities

This protocol provides a general framework for the separation and quantification of tazarotene and its related substances, including this compound. Method optimization and validation are essential for specific applications.

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

HPLC-grade acetonitrile, methanol, and water.

-

Analytical grade phosphoric acid.

-

Tazarotene and this compound reference standards.

2. Chromatographic Conditions:

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., a mixture of methanol and acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 325 nm.

-

Injection Volume: 20 µL.

3. Sample and Standard Preparation:

-

Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase components). Prepare working standards by serial dilution.

-

Sample Solution: Accurately weigh and dissolve the tazarotene drug substance or extract the drug product in the diluent to achieve a suitable concentration.

4. Analysis and Quantification:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peak corresponding to this compound based on its retention time relative to the reference standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

Conclusion

This compound is a significant metabolite and impurity of tazarotene, characterized by the oxidation of its thioether group. This structural modification results in increased polarity and a loss of the pharmacological activity observed with the parent drug and its active metabolite, tazarotenic acid. A thorough understanding of the chemical and physical properties of this compound, along with robust analytical methods for its detection and quantification, are paramount for ensuring the quality, stability, and safety of tazarotene-containing pharmaceutical products. The information and methodologies presented in this guide provide a foundational resource for researchers and professionals involved in the development, manufacturing, and quality control of tazarotene.

References

-

SynZeal. This compound | 864841-56-5. [Link]

-

UCL Discovery. Rational Formulation Design of Topical Tazarotene a Third-Generation Retinoid. [Link]

-

Pharmaffiliates. Tazarotene-impurities. [Link]

-

PubChem. Tazarotene. [Link]

-

Veeprho. This compound | CAS 864841-56-5. [Link]

-

U.S. Food and Drug Administration. Tazarotene Topical Lotion. [Link]

-

PubMed. Pharmacologic profile of tazarotene. [Link]

-

PubMed. Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. [Link]

-

PubMed Central. Drug screening identifies tazarotene and bexarotene as therapeutic agents in multiple sulfatase deficiency. [Link]

-

ResearchGate. Stability Indicating RP-HPLC Method Development and Validation for Determination of Process Related Impurities and Degradation Products of Tazarotene in Tazarotene Topical Formulation. [Link]

-

PubMed. Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis. [Link]

-

ResearchGate. FTIR spectra of b-carotene reaction solution (a) before, and (b) after reduction process. [Link]

-

Publikationen an der Universität Bielefeld. Drug screening identifies tazarotene and bexarotene as therapeutic agents in multiple sulfatase deficiency. [Link]

-

PubMed Central. Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin. [Link]

-

ResearchGate. (PDF) Tazarotene: A review of its pharmacological profile and potential for clinical use in psoriasis. [Link]

-

MDPI. FTIR-ATR Spectroscopy Combined with Multivariate Regression Modeling as a Preliminary Approach for Carotenoids Determination in Cucurbita spp. [Link]

-

U.S. Food and Drug Administration. 21-184S001 Tazorac Clinical Pharmacology Biopharmaceutics Review. [Link]

-

ResearchGate. Fragmentation of asymmetric and symmetric sulfoxide moieties Fragments... [Link]

-

ResearchGate. A Validated Stability Indicating RPLC Method for Tazarotene | Request PDF. [Link]

-

PubMed. Pharmacokinetics and safety of tazarotene. [Link]

-

ejournal.upi.edu. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. [Link]

-

PubMed Central. Transdermal Drug Delivery of Tazarotene: Determining Tazarotene's Potential in Local Transdermal Therapy. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

Freie Universität Berlin. Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. [Link]

-

Semantic Scholar. Stability Indicating RP-HPLC Method Development and Validation for Determination of Process Related Impurities and Degradation Products of Tazarotene in Tazarotene Topical Formulation. [Link]

-

ResearchGate. Retinoic Acid Metabolism Blocking Agents and the Skin In vivo and in vitro Studies of the Effects on Normal and Diseased Human Epidermis. [Link]

-

Pharmaceutical Science-Drug review. TAZAROTENE: A Concise Review of Mechanism of Action and Therapeutic Benefits. [Link]

-

Washington University in St. Louis. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

-

ScienceOpen. Supporting Information. [Link]

-

MDPI. Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth. [Link]

Sources

- 1. Tazarotene | C21H21NO2S | CID 5381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacologic profile of tazarotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. This compound | 864841-56-5 | SynZeal [synzeal.com]

- 5. This compound | CAS 864841-56-5 | LGC Standards [lgcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

Introduction: Tazarotene as a Receptor-Selective Retinoid Prodrug

An In-Depth Technical Guide to the In Vivo Metabolism of Tazarotene to Tazarotene Sulfoxide

Tazarotene is a third-generation, acetylenic topical retinoid developed to enhance receptor selectivity and improve the therapeutic index compared to earlier retinoids.[1][2] It is prescribed for the treatment of plaque psoriasis, acne vulgaris, and the mitigation of photodamage.[2][3] A critical concept for any researcher in this field is that tazarotene is a prodrug.[2][4] It requires metabolic activation in the body to exert its therapeutic effect, which is mediated by its primary active metabolite, tazarotenic acid.[5] This guide provides a detailed technical overview of the metabolic journey of tazarotene, with a specific focus on the key oxidative transformation to this compound, the enzymes responsible, and the experimental frameworks required for its investigation.

The Bioactivation Pathway: From Prodrug to Active Moiety

Upon topical application, tazarotene must first be converted to its cognate carboxylic acid, tazarotenic acid, to bind to Retinoic Acid Receptors (RARs), primarily RAR-β and RAR-γ.[1][5] This initial, requisite step is a de-esterification reaction catalyzed by esterase enzymes.

-

Mechanism: Hydrolysis of the ethyl ester group.

-

Location: This conversion is rapid and occurs within the skin, the target tissue, as well as systemically in the blood.[6][7][8] The ubiquitous nature of esterases ensures efficient bioactivation.

-

Experimental Rationale: The rapid and extensive nature of this hydrolysis explains why in vivo studies detect very little of the parent tazarotene in systemic circulation.[4] For in vitro studies focused on subsequent oxidative metabolism, it is often more direct and mechanistically informative to use tazarotenic acid as the starting substrate. This approach isolates the activity of oxidative enzymes (e.g., CYPs, FMOs) from the variable and typically non-rate-limiting esterase activity.

Oxidative Metabolism: The Formation of this compound

Tazarotenic acid, the active retinoid, undergoes further Phase I metabolism, primarily through oxidation of the sulfur atom on the benzothiopyranyl ring to form tazarotenic acid sulfoxide.[6][9] This sulfoxidation reaction is a major metabolic pathway and is mediated by multiple enzyme systems, a crucial point for predicting drug-drug interactions and understanding metabolic clearance.

Key Enzymatic Contributors

Research using human liver microsomes (HLMs) and cDNA-expressed recombinant enzymes has identified two major enzyme superfamilies responsible for this conversion:

-

Cytochrome P450 (CYP) System: CYPs are a primary family of enzymes involved in the metabolism of a vast array of xenobiotics.[10]

-

CYP2C8: This is a key hepatic enzyme identified as a significant contributor to the formation of tazarotenic acid sulfoxide.[9][11]

-

CYP26A1 & CYP26B1: These are specialized CYPs primarily responsible for metabolizing endogenous all-trans retinoic acid (at-RA).[9][12] Their structural similarity to at-RA makes tazarotenic acid a substrate for these enzymes, which also catalyze its conversion to the sulfoxide metabolite.[9] This highlights a potential interaction between xenobiotic and endogenous retinoid metabolism pathways.

-

-

Flavin-Containing Monooxygenase (FMO) System: FMOs are another class of NADPH-dependent monooxygenases that specialize in the oxidation of nucleophilic heteroatoms, particularly nitrogen and sulfur.

The involvement of multiple, distinct enzyme systems (CYP2C8, CYP26s, FMOs) provides metabolic redundancy.[13] This means that if one pathway is inhibited (e.g., by a co-administered drug that is a CYP2C8 inhibitor), other enzymes can still metabolize tazarotenic acid, mitigating the risk of extreme systemic accumulation.[13]

The Metabolic Cascade Visualization

The following diagram illustrates the sequential metabolism of tazarotene.

Caption: Metabolic pathway of tazarotene from prodrug to its primary metabolites.

Experimental Framework for Studying Tazarotene Metabolism

A robust investigation into tazarotene metabolism requires a multi-tiered approach, progressing from simple in vitro systems to more complex in vivo models. The choice of system depends entirely on the scientific question being asked.

Workflow for Metabolic Investigation

Caption: A logical workflow for investigating tazarotene metabolism.

Core Experimental Protocols

The following protocols are foundational for any laboratory investigating tazarotene metabolism. They are designed as self-validating systems based on established, peer-reviewed methodologies.[9][11]

Protocol 1: In Vitro Metabolism of Tazarotenic Acid in Human Liver Microsomes

Objective: To determine the rate of formation of tazarotenic acid sulfoxide from tazarotenic acid in a pooled human liver microsomal system.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

Tazarotenic Acid

-

Tazarotenic Acid Sulfoxide analytical standard

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

0.1 M Potassium Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN) with 0.1% formic acid (Stopping/Extraction Solvent)

-

Incubator/shaking water bath (37°C)

Procedure:

-

Prepare Incubation Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and HLMs (final concentration typically 0.2-0.5 mg/mL).

-

Pre-incubation: Pre-incubate the HLM mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Add tazarotenic acid (final concentration typically 1-10 µM) to the HLM mixture and vortex gently. Immediately add the NADPH regenerating system to start the reaction. Causality Note: The reaction is NADPH-dependent; control incubations lacking NADPH are essential to confirm enzymatic activity versus chemical degradation.

-

Incubation: Incubate at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes). Time-course experiments are crucial to ensure the reaction rate is measured in the linear range.

-

Terminate Reaction: Stop the reaction at each time point by adding 2-3 volumes of ice-cold ACN with 0.1% formic acid. The organic solvent precipitates the microsomal proteins, halting all enzymatic activity.

-

Sample Processing: Vortex the terminated samples vigorously. Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Plasma for Pharmacokinetic Analysis

Objective: To extract tazarotene and its metabolites from plasma for quantification.

Materials:

-

Plasma samples (e.g., from minipig study)[14]

-

Internal Standard (IS) solution (a structurally similar compound not present in the sample)

-

Acidifying Agent: 5% Glacial Acetic Acid in water[14]

-

Extraction Solvent: Ethyl ether-cyclohexane (4:1, v/v)[14]

-

Reconstitution Solvent: Mobile phase or a compatible solvent (e.g., 50:50 ACN:Water)

Procedure:

-

Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add a precise volume of plasma (e.g., 100 µL).

-

Add Internal Standard: Add a small, precise volume of IS solution. Trustworthiness Note: The IS is critical for correcting for variability in extraction efficiency and instrument response, ensuring accurate quantification.

-

Acidification: Add 5% glacial acetic acid. Vortex. Causality Note: Acidification protonates the carboxylic acid group on tazarotenic acid, increasing its hydrophobicity and improving its partitioning into the organic extraction solvent.[14]

-

Liquid-Liquid Extraction (LLE): Add the extraction solvent (e.g., 1 mL). Vortex vigorously for 5-10 minutes.

-

Phase Separation: Centrifuge at high speed for 10 minutes to separate the aqueous and organic layers.

-

Isolate Extract: Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any protein interface.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitution: Reconstitute the dried extract in a small, precise volume of reconstitution solvent (e.g., 100 µL). Vortex to ensure the analytes are fully dissolved.

-

Analysis: Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.

Data Presentation and Quantitative Summary

Clear presentation of quantitative data is essential for interpretation and comparison.

Table 1: Enzymes Involved in Tazarotenic Acid Sulfoxidation

| Enzyme/System | Enzyme Class | Role Confirmed By | Key Reference |

| CYP2C8 | Cytochrome P450 | Recombinant enzymes, chemical inhibition | [9][11][13] |

| CYP26A1 | Cytochrome P450 | Recombinant enzymes | [9] |

| CYP26B1 | Cytochrome P450 | Recombinant enzymes | [9] |

| FMO1 | Flavin-Monooxygenase | Recombinant enzymes | [9][11] |

| FMO3 | Flavin-Monooxygenase | Recombinant enzymes | [9][11] |

Table 2: Summary of Tazarotene Pharmacokinetics After Topical Application

| Parameter | Value | Species | Significance | Key Reference |

| Systemic Bioavailability | ~1% to <6% | Human | Low systemic exposure minimizes risk of systemic side effects. | [6][15] |

| Primary Active Metabolite | Tazarotenic Acid | Human | The therapeutically relevant moiety. | [2][5] |

| Primary Circulating Metabolite | Tazarotenic Acid | Human | Parent drug (tazarotene) is rarely detected systemically. | [4] |

| Terminal Half-Life (T½) | ~18 hours | Human | Refers to the elimination of tazarotenic acid and its metabolites. | [6] |

| Elimination Pathways | Urinary & Fecal | Human | Rapid elimination of polar metabolites prevents accumulation. | [6][15] |

Conclusion

The in vivo metabolism of tazarotene is a well-defined, multi-step process crucial to its pharmacological profile. It begins with a rapid and efficient esterase-catalyzed conversion to the active metabolite, tazarotenic acid. This key molecule is then subject to Phase I oxidative metabolism, primarily sulfoxidation, to form tazarotenic acid sulfoxide. This transformation is not dependent on a single enzyme but is robustly handled by a suite of CYPs (CYP2C8, CYP26A1/B1) and FMOs (FMO1, FMO3), providing redundant clearance pathways. This metabolic profile ensures low systemic exposure of the parent prodrug and efficient elimination of its metabolites, contributing to the favorable safety profile of topical tazarotene. A thorough understanding of these pathways and the experimental methods used to probe them is fundamental for any scientist engaged in the development, evaluation, or clinical application of this therapeutic agent.

References

-

Nelson, A. A., & Isoherranen, N. (2013). Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1. Drug Metabolism and Disposition, 41(6), 1155–1164. [Link]

-

Tang-Liu, D. D., & Wu, W. M. (1999). Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis. Clinical Pharmacokinetics, 37(4), 273–287. [Link]

-

Eysteinsdóttir, J. H., et al. (2024). Transdermal Drug Delivery of Tazarotene: Determining Tazarotene's Potential in Local Transdermal Therapy. Pharmaceutics, 16(1), 73. [Link]

-

Guenin, E., et al. (2025). Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth. International Journal of Molecular Sciences, 26(7), 3749. [Link]

-

ResearchGate. Tazarotene metabolization into tazarotenic acid. ResearchGate. [Link]

-

Marks, R. (2001). Pharmacokinetics and safety of tazarotene. Journal of the American Academy of Dermatology, 45(5), S148-S153. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Tazarotene?. Patsnap Synapse. [Link]

-

Wikipedia. (2023). Tazarotene. Wikipedia. [Link]

-

U.S. Food and Drug Administration. (2011). Clinical Pharmacology and Biopharmaceutics Review(s) - 202428Orig1s000. accessdata.fda.gov. [Link]

-

National Center for Biotechnology Information. (n.d.). Tazarotene. PubChem Compound Summary for CID 5381. [Link]

-

Rawat, D., et al. (2013). Spectrophotometric and Validated Rp – Hplc Method for the Estimation of Retinod Drug Tazarotene in Gel Formulation. American Journal of PharmTech Research, 2(2), 72-89. [Link]

-

ResearchGate. (2003). Human Skin Metabolism of Topical Retinoid Tazarotene. ResearchGate. [Link]

-

Chandraratna, R. A. (1996). Tazarotene--first of a new generation of receptor-selective retinoids. British Journal of Dermatology, 135 Suppl 49, 18–25. [Link]

-

Al-Hammami, O. M., & Mahrouk, M. M. (2020). Review on Characteristics and Analytical Methods of Tazarotene: An Update. Critical Reviews in Analytical Chemistry, 50(1), 90-96. [Link]

-

Royal Society of Chemistry. (n.d.). Chemistry Olympiad past papers. RSC Education. [Link]

-

Menter, A. (2001). Pharmacokinetics and safety review of tazarotene. Journal of the American Academy of Dermatology, 45(5), S154-S159. [Link]

-

Li, W., et al. (2016). Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel. Journal of Chromatography B, 1022, 18-24. [Link]

-

Attar, M., et al. (2003). CYTOCHROME P450 2C8 AND FLAVIN-CONTAINING MONOOXYGENASES ARE INVOLVED IN THE METABOLISM OF TAZAROTENIC ACID IN HUMANS. Drug Metabolism and Disposition, 31(7), 893-902. [Link]

-

Thatcher, J. E., & Isoherranen, N. (2009). Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism. The AAPS Journal, 11(3), 475–486. [Link]

-

Eysteinsdóttir, J. H., et al. (2025). Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin. Molecules, 30(2), 268. [Link]

-

Rendic, S., & Guengerich, F. P. (2021). The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. Pharmaceuticals, 14(12), 1321. [Link]

Sources

- 1. Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tazarotene | C21H21NO2S | CID 5381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tazarotene - Wikipedia [en.wikipedia.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. What is the mechanism of Tazarotene? [synapse.patsnap.com]

- 6. Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics and safety review of tazarotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. courses.washington.edu [courses.washington.edu]

- 14. Simultaneous determination of tazarotene and its active metabolite tazarotenic acid in minipig plasma by LC-MS/MS and its application in pharmacokinetic study after topical administration of tazarotene gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics and safety of tazarotene - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Tazarotene as a Receptor-Selective Retinoid Prodrug

An In-Depth Technical Guide to the Pharmacokinetics of Tazarotene Sulfoxide Formation in Humans

Authored for Researchers, Scientists, and Drug Development Professionals

Tazarotene is a third-generation, acetylenic topical retinoid, distinguished in dermatological therapy for its efficacy in treating plaque psoriasis, mild-to-moderate acne vulgaris, and the effects of photoaging.[1][2][3] Structurally, tazarotene is a prodrug, meaning it requires metabolic conversion to exert its primary therapeutic effects.[4] This conversion initiates a cascade of pharmacokinetic events, leading to the formation of its principal active metabolite, tazarotenic acid, and subsequently, other metabolites such as this compound. Understanding the pharmacokinetics of this metabolic pathway is critical for comprehending its mechanism of action, systemic exposure, and safety profile. This guide provides a detailed examination of the absorption, distribution, metabolism, and elimination (ADME) of tazarotene, with a specific focus on the enzymatic processes governing the formation of this compound in humans.

The Metabolic Cascade: From Topical Application to Systemic Elimination

The journey of tazarotene from a topical cream or gel to its eventual elimination is characterized by rapid and efficient metabolic transformations that limit systemic exposure and concentrate its activity within the skin.

Phase I: Percutaneous Absorption and Bioactivation

Following topical application, tazarotene exhibits low systemic bioavailability, with percutaneous absorption estimated to be less than 6%.[5] In healthy skin, systemic bioavailability (measured via its metabolite, tazarotenic acid) is approximately 1%.[1] This can increase to 5% or less in patients with psoriasis, likely due to a compromised skin barrier function that improves with treatment.[1]

Once absorbed, tazarotene is rapidly and almost completely hydrolyzed by esterases present in the skin, blood, and liver to its primary active metabolite, tazarotenic acid.[1][6] This de-esterification is the pivotal bioactivation step. Tazarotenic acid is the molecule responsible for the drug's therapeutic effects, which it mediates by selectively binding to retinoic acid receptors (RARs), particularly the RAR-β and RAR-γ subtypes, and modulating gene expression related to cell differentiation, proliferation, and inflammation.[6][7][8]

Phase II: Oxidative Metabolism to this compound and Beyond

The main circulating entity, tazarotenic acid, undergoes further oxidative metabolism.[9] A key transformation in this pathway is the oxidation of tazarotenic acid to tazarotenic acid sulfoxide.[9][10] This reaction, along with subsequent oxidation to tazarotenic acid sulfone, is primarily catalyzed by specific isozymes of the Cytochrome P450 (CYP) family.[10][11]

-

Primary Enzymatic Drivers : Research has identified that CYP26A1 and CYP26B1, enzymes known for their role in metabolizing endogenous all-trans-retinoic acid, are highly efficient in catalyzing the formation of tazarotenic acid sulfoxide.[10][12] Studies using human liver microsomes have also implicated CYP2C8 and Flavin-containing monooxygenases (FMOs) in the formation of the sulfoxide metabolite.[9]

-

Further Metabolism : Both CYP26A1 and CYP26B1 can further metabolize tazarotenic acid sulfoxide into tazarotenic acid sulfone.[10] These sequential oxidation steps produce more polar, water-soluble compounds that are readily eliminated from the body.

The metabolic pathway is visualized below.

Phase III: Distribution and Elimination

Tazarotenic acid is highly bound (>99%) to plasma proteins, primarily albumin.[7] It does not accumulate in adipose tissue.[1] The elimination of tazarotenic acid and its metabolites is rapid and occurs through both renal (urine) and biliary (feces) pathways in approximately equal measure.[1][5][7] The terminal half-life of tazarotenic acid is consistently reported to be around 16 to 18 hours.[1][7] This pharmacokinetic profile—characterized by low systemic absorption, rapid conversion, and efficient elimination—underpins the favorable safety profile of topical tazarotene, minimizing the risk of systemic adverse effects.[5][13]

Quantitative Pharmacokinetic Data in Humans

Clinical studies provide precise data on the systemic exposure to tazarotene and tazarotenic acid following topical administration. The data below is synthesized from studies involving patients with acne vulgaris, comparing different formulations and application conditions.

| Parameter | Tazarotene (Parent Drug) | Tazarotenic Acid (Active Metabolite) | Study Conditions |

| Cmax (ng/mL) | 0.012 ± 0.006 | 0.43 ± 0.19 | Tazarotene Foam 0.1% (Day 22)[14] |

| AUC0-tau (hrng/mL) | 0.14 ± 0.09 | 6.98 ± 3.56 | Tazarotene Foam 0.1% (Day 22)[14] |

| Cmax (ng/mL) | 0.023 ± 0.016 | 0.97 ± 0.49 | Tazarotene Gel 0.1% (Day 22)[14] |

| AUC0-tau (hrng/mL) | 0.21 ± 0.12 | 12.46 ± 5.02 | Tazarotene Gel 0.1% (Day 22)[14] |

| Cmax (µg/L) | Not Reported | 0.10 ± 0.06 | Tazarotene Cream 0.1% (Face only)[15] |

| AUC (µg·h/L) | Not Reported | 1.54 ± 1.01 | Tazarotene Cream 0.1% (Face only)[15] |

| Cmax (µg/L) | Not Reported | 1.20 ± 0.41 | Tazarotene Cream 0.1% (15% BSA)[15] |

| AUC (µg·h/L) | Not Reported | 17.0 ± 6.1 | Tazarotene Cream 0.1% (15% BSA)[15] |

| Data presented as Mean ± Standard Deviation (SD). Cmax: Maximum plasma concentration. AUC: Area under the concentration-time curve. BSA: Body Surface Area. |

The data clearly demonstrates that while systemic exposure is measurable, plasma concentrations of the active metabolite remain very low (typically below 1-2 ng/mL or µg/L), even under maximal use conditions.[1][15]

Experimental Protocols for Studying Tazarotene Metabolism

Investigating the formation of this compound requires robust in vitro and in vivo methodologies. The following protocols represent standard, field-proven approaches.

In Vitro Analysis of Tazarotenic Acid Oxidation

This protocol is designed to identify the specific enzymes responsible for converting tazarotenic acid to its sulfoxide metabolite using a subcellular fraction.

Causality and Rationale: Human liver microsomes are utilized as they contain a high concentration of Phase I metabolic enzymes, including CYPs and FMOs, making them the gold standard for this type of investigation.[9] The requirement for an NADPH-regenerating system is critical, as CYP enzymes are heme-containing monooxygenases that depend on NADPH as a cofactor for their catalytic activity.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 1 mg/mL final concentration) with a phosphate buffer (pH 7.4).[9]

-

Substrate Addition: Add tazarotenic acid to the mixture at a predetermined concentration.

-

Pre-incubation: Equilibrate the mixture by incubating for 5 minutes at 37°C.

-

Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

-

Incubation: Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C with gentle agitation.

-

Reaction Termination (Quenching): Stop the reaction by adding a volume of a cold organic solvent, such as acetonitrile. This step serves the dual purpose of halting all enzymatic activity and precipitating microsomal proteins.[16]

-

Sample Cleanup: Vortex the quenched sample vigorously and centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.

-

Analysis: Carefully transfer the supernatant to an autosampler vial for analysis. Use a validated High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method to separate and quantify the remaining tazarotenic acid and the newly formed tazarotenic acid sulfoxide.[17]

Trustworthiness: The validity of this protocol relies on the use of a validated LC-MS/MS method. This analytical technique provides high sensitivity and specificity, allowing for the accurate quantification of analytes even at low concentrations, ensuring the data is reliable and reproducible.[15]

In Vivo Human Pharmacokinetic Study

This workflow outlines a typical clinical trial designed to assess the systemic exposure of tazarotene and its metabolites under maximal use conditions.

Causality and Rationale: This study design aims to simulate a "worst-case" clinical scenario by applying the drug to a large surface area (15% BSA) to safely evaluate the maximum potential systemic absorption and subsequent metabolism in human subjects.[14][15] A multi-day dosing regimen is necessary to allow the drug to reach steady-state concentrations in the plasma.

Step-by-Step Methodology:

-

Subject Enrollment: Recruit and enroll subjects from the target patient population (e.g., moderate-to-severe acne vulgaris).[14]

-

Dosing: Administer the tazarotene formulation (e.g., 0.1% cream) once daily for a period of 22 to 30 days. The application should cover a large, predefined body surface area (e.g., 15% including face, chest, and back) to assess maximal use.[14][15]

-

Blood Sampling: On designated study days (e.g., Day 1 for single-dose kinetics and Days 15 and 22 for steady-state kinetics), collect serial blood samples into appropriate anticoagulant tubes. A typical schedule would include a pre-dose sample and samples at 1, 2, 4, 6, 8, 12, and 24 hours post-application.

-

Plasma Preparation: Process the blood samples by centrifugation to separate the plasma. Store the plasma samples frozen at -70°C or below until analysis.

-

Bioanalysis: Determine the plasma concentrations of tazarotene, tazarotenic acid, and tazarotenic acid sulfoxide using a validated LC-MS/MS method with a lower limit of quantification appropriate for the low expected concentrations (e.g., 0.005 µg/L).[15][17]

-

Pharmacokinetic Analysis: Use the resulting plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, for both the parent drug and its metabolites.

Conclusion

The pharmacokinetics of tazarotene in humans are defined by its status as a prodrug with a well-characterized and efficient metabolic pathway. Following topical application, minimal systemic absorption occurs. The absorbed drug is rapidly hydrolyzed by esterases to its active form, tazarotenic acid. This key metabolite is then further oxidized to tazarotenic acid sulfoxide and other polar metabolites, a process mediated predominantly by CYP26A1 and CYP26B1 enzymes. The rapid metabolism and subsequent elimination via both urine and feces, with a half-life of approximately 18 hours, result in very low systemic exposure.[1] This metabolic profile is fundamental to tazarotene's clinical utility, ensuring targeted dermatological activity with a minimal risk of systemic side effects.

References

-

Tang-Liu, D. D., Matsumoto, R. M., & Usansky, J. I. (1999). Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis. Clinical Pharmacokinetics, 37(4), 273–287. [Link]

-

U.S. Food and Drug Administration. (2011). Clinical Pharmacology and Biopharmaceutics Review for NDA 202428. [Link]

-

Ho, E. T., & Draelos, Z. D. (2019). Bioavailability, Pharmacokinetics, and Transepidermal Water Loss of Short Contact Tazarotene Lotion 0.1% Versus Tazarotene (Tazorac®) Cream 0.1%. The Journal of clinical and aesthetic dermatology, 12(9), 24–29. [Link]

-

Menter, A. (2000). Pharmacokinetics and safety of tazarotene. Journal of the American Academy of Dermatology, 43(2 Pt 3), S31–S35. [Link]

-

Kutbi, H. I., & Falk, B. W. (2023). Transdermal Drug Delivery of Tazarotene: Determining Tazarotene's Potential in Local Transdermal Therapy. Pharmaceutics, 16(1), 53. [Link]

-

Chandraratna, R. A. (1998). Tazarotene--first of a new generation of receptor-selective retinoids. British Journal of Dermatology, 139 Suppl 52, 1–7. [Link]

-

Thacher, S. M., Vaz, A. D., & Isoherranen, N. (2013). Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1. Drug Metabolism and Disposition, 41(6), 1257–1264. [Link]

-

Jewell, C., & Luo, G. (2010). Human Skin Metabolism of Topical Retinoid Tazarotene. ISSX Meeting Abstracts. [Link]

-

Wikipedia. (n.d.). Tazarotene. [Link]

-

Yu, J. S., & Tang-Liu, D. D. (2003). Pharmacokinetics of tazarotene cream 0.1% after a single dose and after repeat topical applications at clinical or exaggerated application rates in patients with acne vulgaris or photodamaged skin. Clinical Pharmacokinetics, 42(10), 921–928. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Tazarotene?. [Link]

-

Marks, R. (1998). Early clinical development of tazarotene. British Journal of Dermatology, 139 Suppl 52, 8–11. [Link]

-

Gaikwad, J., Sharma, S., & Hatware, K. V. (2020). Review on Characteristics and Analytical Methods of Tazarotene: An Update. Critical Reviews in Analytical Chemistry, 50(1), 90–96. [Link]

-

Thatcher, J. E., & Isoherranen, N. (2009). The role of CYP26 enzymes in retinoic acid clearance. Expert Opinion on Drug Metabolism & Toxicology, 5(8), 875–886. [Link]

-

Agilent Technologies. (n.d.). Automated Metabolite Extraction for Plasma using the Agilent Bravo Platform. [Link]

-

U.S. Food and Drug Administration. (2000). Tazorac Clinical Pharmacology Biopharmaceutics Review. [Link]

-

U.S. Food and Drug Administration. (n.d.). TAZORAC® (tazarotene) Gel Label. [Link]

-

Nagpal, S., et al. (1997). Molecular mechanisms of tazarotene action in psoriasis. Journal of the American Academy of Dermatology, 37(2 Pt 3), S18-24. [Link]

-

Isoherranen, N., & Zhong, G. (2019). The role of CYP26 enzymes in retinoic acid clearance. Current Pharmacology Reports, 5(6), 350-359. [Link]

-

Drugs.com. (2024). Tazarotene (Topical) Monograph for Professionals. [Link]

-

Preissner, S. C., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. International Journal of Molecular Sciences, 24(13), 10986. [Link]

-

Al-Jawasmeh, R. A., et al. (2024). Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth. Cancers, 16(7), 1361. [Link]

-

Foster, R. H., Brogden, R. N., & Benfield, P. (1997). Tazarotene: A review of its pharmacological profile and potential for clinical use in psoriasis. Drugs, 54(2), 297-310. [Link]

-

GlobalRx. (n.d.). Tazarotene 0.1% Topical Cream: Comprehensive Clinical Profile for Industrial Buyers. [Link]

-

Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. [Link]

-

Foster, R. H., Brogden, R. N., & Benfield, P. (1997). Tazarotene. Drugs, 54(2), 297-310. [Link]

-

Al-Jawasmeh, R. A., et al. (2024). Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth. Cancers, 16(7), 1361. [Link]

Sources

- 1. Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Early clinical development of tazarotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review on Characteristics and Analytical Methods of Tazarotene: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Articles [globalrx.com]

- 5. Pharmacokinetics and safety of tazarotene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tazarotene--first of a new generation of receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tazarotene - Wikipedia [en.wikipedia.org]

- 8. Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transdermal Drug Delivery of Tazarotene: Determining Tazarotene’s Potential in Local Transdermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytochrome P450s in the Regulation of Cellular Retinoic Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tazarotene: a review of its pharmacological profile and potential for clinical use in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Pharmacokinetics of tazarotene cream 0.1% after a single dose and after repeat topical applications at clinical or exaggerated application rates in patients with acne vulgaris or photodamaged skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

- 17. Bioavailability, Pharmacokinetics, and Transepidermal Water Loss of Short Contact Tazarotene Lotion 0.1% Versus Tazarotene (Tazorac®) Cream 0.1% - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of Tazarotene Sulfoxide

Preamble: A Molecule in Context

In the landscape of dermatological therapeutics, the retinoid tazarotene stands as a potent modulator of cellular processes.[1][2] Approved for the treatment of psoriasis, acne vulgaris, and photoaging, its efficacy is rooted in its ability to influence gene expression.[2] However, the journey of the tazarotene molecule from topical application to cellular effect is a multi-step process of metabolic activation and deactivation. Tazarotene itself is a prodrug, rapidly converted in the skin to its primary active metabolite, tazarotenic acid.[1] This guide delves deeper into the metabolic cascade, focusing on a subsequent, and functionally distinct, metabolite: tazarotenic acid sulfoxide. Understanding the biological activity, or lack thereof, of this sulfoxide metabolite is crucial for a comprehensive grasp of tazarotene's pharmacology and for guiding future research in retinoid chemistry and dermatology.

Section 1: The Metabolic Journey of Tazarotene

The biological impact of tazarotene is intrinsically linked to its metabolic transformation. This process ensures the targeted delivery of the active compound and its eventual clearance from the body.

From Prodrug to Active Metabolite: The Role of Esterases

Upon topical application, tazarotene, an ethyl ester, readily penetrates the stratum corneum. Within the viable epidermis and dermis, it encounters a class of enzymes known as esterases. These enzymes catalyze the hydrolysis of the ester bond, cleaving the ethyl group and yielding the biologically active carboxylic acid form, tazarotenic acid.[1] This rapid conversion is a critical first step, as tazarotenic acid is the primary mediator of tazarotene's therapeutic effects.

Oxidative Metabolism: The Formation of Tazarotenic Acid Sulfoxide

Tazarotenic acid undergoes further metabolism, primarily through oxidation. This process is catalyzed by cytochrome P450 (CYP) enzymes, with studies indicating that CYP2C8, as well as flavin-containing monooxygenases (FMOs), are involved in its conversion to tazarotenic acid sulfoxide.[3] This sulfoxidation reaction represents a key step in the detoxification and elimination pathway of the drug.

Figure 1: Metabolic pathway of tazarotene.

Section 2: Unraveling the Biological Activity of Tazarotenic Acid Sulfoxide

The central question for researchers and drug developers is the extent to which tazarotenic acid sulfoxide contributes to the overall biological effect of tazarotene. While tazarotenic acid is a potent agonist of retinoic acid receptors (RARs), the activity of its sulfoxide metabolite appears to be significantly attenuated.

Receptor Binding Affinity: A Tale of Diminished Interaction

The primary mechanism of action for retinoids like tazarotenic acid is their direct binding to and activation of RARs, which are nuclear receptors that function as ligand-inducible transcription factors. Tazarotenic acid exhibits high affinity for RARβ and RARγ subtypes, which are prominently expressed in the skin.[2]

Crucially, studies have shown that the sulfoxide metabolite of tazarotenic acid, AGN190844, is inactive in receptor-mediated transactivation assays. This strongly suggests a significantly reduced or complete lack of binding affinity for RARs. The addition of the sulfoxide group likely alters the molecular conformation and electronic properties of the ligand, hindering its ability to fit into the ligand-binding pocket of the RARs.

Impact on Gene Regulation: A Silent Player

The binding of a retinoid to an RAR initiates a cascade of molecular events, leading to the regulation of target gene expression. This includes the modulation of genes involved in cellular differentiation, proliferation, and inflammation. Given the inactivity of tazarotenic acid sulfoxide in transactivation assays, it is inferred that this metabolite does not significantly contribute to the regulation of these key genes.

| Compound | RAR Binding Affinity | Gene Regulation Activity |

| Tazarotene | Low (Prodrug) | Indirect (via conversion) |

| Tazarotenic Acid | High (RARβ and RARγ selective) | Active |

| Tazarotenic Acid Sulfoxide | Negligible/Inactive | Inactive |

Table 1: Comparative biological activity of tazarotene and its metabolites.

Section 3: Methodologies for Investigating the Biological Activity of Tazarotene Sulfoxide

To rigorously assess the biological activity of tazarotenic acid sulfoxide and confirm its inactive nature, a series of well-established in vitro assays are employed. These protocols provide a framework for the systematic investigation of retinoid metabolites.

Receptor Binding Assays: Quantifying the Interaction

A competitive binding assay is a direct method to determine the affinity of a compound for a specific receptor.

Protocol: Competitive Radioligand Binding Assay for RARs

-

Reagents and Materials:

-

Recombinant human RARα, RARβ, and RARγ (full-length or ligand-binding domain).

-

Radiolabeled retinoic acid (e.g., [³H]-all-trans-retinoic acid).

-

Tazarotenic acid (positive control).

-

Tazarotenic acid sulfoxide (test compound).

-

Binding buffer (e.g., Tris-HCl, pH 7.4, containing protease inhibitors and dithiothreitol).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

In a multi-well plate, combine the recombinant RAR protein, a fixed concentration of radiolabeled retinoic acid, and varying concentrations of either unlabeled tazarotenic acid or tazarotenic acid sulfoxide.

-

Incubate the mixture at 4°C for a sufficient time to reach equilibrium (typically 2-4 hours).

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters several times with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The equilibrium dissociation constant (Ki) of the test compound can be calculated from the IC₅₀ value using the Cheng-Prusoff equation. A higher Ki value indicates lower binding affinity.

-

Figure 2: Workflow for a competitive radioligand binding assay.

Reporter Gene Assays: Assessing Functional Activity

Reporter gene assays are a powerful tool to measure the ability of a compound to activate a specific signaling pathway, in this case, the RAR-mediated transcriptional activation.

Protocol: RAR Luciferase Reporter Gene Assay

-

Reagents and Materials:

-

Mammalian cell line (e.g., HEK293T, HaCaT).

-

Expression plasmid for the desired RAR isoform (e.g., pCMX-hRARγ).

-

Reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE) (e.g., pRARE-luc).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Tazarotenic acid (positive control).

-

Tazarotenic acid sulfoxide (test compound).

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Co-transfect the chosen cell line with the RAR expression plasmid and the RARE-luciferase reporter plasmid.

-

After transfection, plate the cells in a multi-well plate and allow them to recover.

-

Treat the cells with varying concentrations of tazarotenic acid or tazarotenic acid sulfoxide for 18-24 hours.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence produced using a luminometer.

-

-

Data Analysis:

-

The fold induction of luciferase activity is calculated relative to vehicle-treated control cells.

-

The EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) is determined by plotting the fold induction against the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Figure 3: Workflow for a luciferase reporter gene assay.

In Vitro Skin Models: Evaluating Effects on Keratinocyte Differentiation

To assess the physiological effects of retinoids on skin cells, in vitro models of the human epidermis are invaluable. These models allow for the examination of markers of keratinocyte differentiation.

Protocol: Analysis of Keratinocyte Differentiation Markers

-

Model System:

-

Normal human epidermal keratinocytes (NHEKs) cultured in a high-calcium medium to induce differentiation.

-

3D reconstructed human epidermis models.

-

-

Procedure:

-

Culture NHEKs or reconstructed epidermis in the presence of varying concentrations of tazarotenic acid or tazarotenic acid sulfoxide for several days.

-

Harvest the cells or tissue for analysis.

-

-

Endpoint Analysis:

-

Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA expression levels of key differentiation markers such as involucrin (IVL), loricrin (LOR), and transglutaminase 1 (TGM1).

-

Western Blotting: Analyze the protein levels of the same differentiation markers.

-

Immunofluorescence Staining: Visualize the localization and expression of differentiation markers within the epidermal layers.

-

-

Expected Outcome:

-

Active retinoids like tazarotenic acid are expected to modulate the expression of these markers, often inhibiting terminal differentiation in hyperproliferative conditions. Tazarotenic acid sulfoxide, being inactive, would not be expected to produce significant changes.

-

Section 4: Conclusion and Future Directions

The available evidence strongly indicates that tazarotenic acid sulfoxide is a biologically inactive metabolite of tazarotene. Its formation represents a key step in the detoxification and clearance of the active drug, tazarotenic acid. For researchers in drug development, this highlights the importance of a thorough understanding of metabolic pathways, as even minor structural modifications can lead to a complete loss of biological activity.

Future research could focus on confirming the inactivity of tazarotenic acid sulfoxide using the latest analytical and cell-based assay technologies. Furthermore, a detailed investigation into the pharmacokinetics of tazarotenic acid sulfoxide formation and elimination in different patient populations could provide valuable insights into individual variations in response to tazarotene therapy. Ultimately, a comprehensive understanding of the entire metabolic cascade of tazarotene reinforces its profile as a well-characterized and effective therapeutic agent in dermatology.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5381, Tazarotene. Retrieved from [Link]

-

Foti, R. S., Isoherranen, N., Zelter, A., Dickmann, L. J., Reid, P., Dvorak, D., & Rettie, A. E. (2016). Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1. The Journal of pharmacology and experimental therapeutics, 357(2), 269–280. [Link]

-

Tang-Liu, D. D., & Rood, E. P. (1999). Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis. Clinical pharmacokinetics, 37(4), 293–306. [Link]

- Duvic, M., Nagpal, S., Asano, A. T., & Chandraratna, R. A. (1997). Molecular mechanisms of tazarotene action in psoriasis.

-

National Center for Biotechnology Information (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Retrieved from [Link]

-

Mocan, A., Vlase, L., Pârvu, M., Vodnar, D. C., Gheldiu, A. M., & Crișan, G. (2017). The Antimicrobial Activity of Origanum vulgare L. Correlated with the Gastrointestinal Perturbation in Patients with Metabolic Syndrome. Molecules (Basel, Switzerland), 22(1), 104. [Link]

-

Zasada, M., & Budzisz, E. (2019). Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments. Postepy dermatologii i alergologii, 36(4), 392–397. [Link]

- Chandraratna, R. A. (1996). Tazarotene--first of a new generation of receptor-selective retinoids.

-

Tazarotene. In: DrugBank Online. Retrieved from [Link]

-

Wang, C. H., Wang, L. K., & Tsai, F. M. (2025). Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth. Current Issues in Molecular Biology, 47(4), 3369-3386. [Link]

-

Schlotawa, L., Gatz, M., Ekhlasi, A., Debus, J. D., Gentile, F., Fogh, J., ... & Dierks, T. (2023). Drug screening identifies tazarotene and bexarotene as therapeutic agents in multiple sulfatase deficiency. EMBO molecular medicine, 15(4), e14837. [Link]

Sources

- 1. ijlpr.com [ijlpr.com]

- 2. Exploring Potential Therapeutic Applications of Tazarotene: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Tazarotenic Acid as the First Xenobiotic Substrate of Human Retinoic Acid Hydroxylase CYP26A1 and CYP26B1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability Profile of Tazarotene Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tazarotene, a third-generation topical retinoid, is a cornerstone in the treatment of psoriasis, acne vulgaris, and photoaging.[1] As a prodrug, it is rapidly hydrolyzed in vivo to its active metabolite, tazarotenic acid, which selectively binds to retinoic acid receptors (RARs), primarily RAR-β and RAR-γ, to modulate gene expression involved in cell differentiation and proliferation.[1] The metabolic journey of tazarotene, however, extends beyond this primary activation step. Oxidation of the thioether group in the tazarotene molecule leads to the formation of key metabolites, including tazarotene sulfoxide and tazarotene sulfone.[2] this compound, in particular, is not only a metabolite but also a primary oxidative impurity formed during synthesis, storage, or under oxidative stress conditions.[3][4]

This technical guide provides a comprehensive overview of the solubility and stability profile of this compound. Understanding these fundamental physicochemical properties is paramount for drug development professionals for several key reasons:

-

Formulation Development: The solubility of this compound in various excipients will dictate the choice of formulation components to ensure its homogeneity and bioavailability.

-

Analytical Method Development: A thorough understanding of its properties is crucial for developing robust analytical methods for its detection and quantification in both drug substances and drug products.

-

Stability and Shelf-Life Prediction: Knowledge of its stability under various stress conditions is essential for predicting the shelf-life of tazarotene formulations and for implementing appropriate storage and handling procedures to minimize its formation as a degradant.

-

Regulatory Compliance: Regulatory bodies require a comprehensive understanding of all potential impurities and degradants.

This guide will delve into the known physicochemical characteristics of tazarotene and its sulfoxide, explore the metabolic and degradation pathways leading to its formation, and provide detailed experimental protocols for its analysis.

Physicochemical Properties

A comparative look at the physicochemical properties of tazarotene and its sulfoxide derivative is essential for understanding their behavior in different environments.

| Property | Tazarotene | This compound | Reference(s) |

| Chemical Name | Ethyl 6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate | Ethyl 6-((4,4-dimethyl-1-oxidothiochroman-6-yl)ethynyl)nicotinate | [3][] |

| CAS Number | 118292-40-3 | 864841-56-5 | [3][] |

| Molecular Formula | C₂₁H₂₁NO₂S | C₂₁H₂₁NO₃S | [3][] |

| Molecular Weight | 351.46 g/mol | 367.46 g/mol | [3][] |

| Appearance | Pale yellow to light yellow solid | Not explicitly stated, likely a solid | [] |

| LogP | 5.96 | Not explicitly stated, expected to be lower than tazarotene due to increased polarity. | [1] |

Metabolic and Degradation Pathways

This compound is formed through the oxidation of the sulfur atom in the thiochromane ring of the tazarotene molecule. This can occur both metabolically in vivo and as a degradation process in vitro.

Caption: Metabolic Pathway of Tazarotene.

Metabolic Pathway

Following topical application, tazarotene undergoes rapid hydrolysis by esterases in the skin to form its active metabolite, tazarotenic acid.[6] Both tazarotene and tazarotenic acid are further metabolized, primarily through oxidation, to form sulfoxides and sulfones, which are then eliminated.[6]

Degradation Pathway

Tazarotene has been shown to be unstable under various stress conditions, leading to the formation of several degradation products, with this compound being a prominent oxidative degradant.[6][7]

-

Oxidative Degradation: Exposure of tazarotene to oxidative conditions, such as hydrogen peroxide, leads to the formation of this compound and further to tazarotene sulfone.[2][8]

-

Photodegradation: While some studies suggest tazarotene is relatively photostable, others have shown that it can degrade upon exposure to UV radiation, especially in the presence of certain UV absorbers, to form the sulfoxide.[2][9]

-

Hydrolytic Degradation: Tazarotene is unstable under both acidic and basic hydrolytic conditions, primarily leading to the formation of tazarotenic acid through ester hydrolysis.[6][10]

Solubility Profile

Solubility of Tazarotene

| Solvent/System | Solubility | Reference(s) |

| Chloroform | Slightly Soluble | [] |

| Dichloromethane | Slightly Soluble | [] |

| Dimethyl Sulfoxide (DMSO) | >15 mg/mL | [][11] |

| Methanol | Slightly Soluble | [] |

| Ethanol | Very Soluble | [] |

| Propylene Glycol | Very Soluble | [] |

| Water | Practically Insoluble | [12] |

| 0.1 N HCl | Insoluble | [13] |

| 0.1 N NaOH | Insoluble | [13] |

| DMSO:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | [11] |

Inferred Solubility of this compound

The introduction of the polar sulfoxide group is expected to:

-

Increase Aqueous Solubility: The aqueous solubility of this compound is anticipated to be higher than that of tazarotene, although it is likely to remain poorly soluble in water.

-

Decrease Lipophilicity: The logP value of this compound is expected to be lower than that of tazarotene, indicating reduced partitioning into nonpolar solvents.

-

Alter Solubility in Organic Solvents: The solubility in polar organic solvents may be enhanced, while solubility in nonpolar organic solvents may decrease compared to tazarotene.

Stability Profile

The stability of this compound is a critical parameter for ensuring the safety and efficacy of tazarotene-containing products. As a primary oxidative degradation product, its formation indicates the degradation of the active pharmaceutical ingredient. While detailed stability studies on isolated this compound are not extensively reported, its formation under forced degradation conditions of tazarotene provides significant insights into its stability.

Forced Degradation Studies of Tazarotene

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance.

Caption: Forced Degradation of Tazarotene.

-

Hydrolytic Stability: Tazarotene is susceptible to hydrolysis of its ethyl ester group under both acidic and basic conditions, yielding tazarotenic acid.[6][10]

-

Oxidative Stability: Tazarotene readily oxidizes to form this compound.[2][8] This highlights the sensitivity of the thioether linkage to oxidative stress.

-

Photostability: Exposure to light, particularly UV radiation, can induce the oxidation of tazarotene to this compound.[2]

-

Thermal Stability: While specific data on the thermal degradation of this compound is limited, standard practice involves assessing stability at elevated temperatures to determine degradation kinetics.

Experimental Protocols

Accurate and precise analytical methods are essential for the quantification of this compound, both as a metabolite and as a degradation product. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detection are the most commonly employed techniques.

Protocol 1: HPLC-UV Method for the Determination of Tazarotene and its Impurities

This protocol is based on established methods for the analysis of tazarotene and its related substances.[7]

1. Objective: To develop and validate a stability-indicating HPLC method for the simultaneous determination of tazarotene and this compound.

2. Materials and Reagents:

- Tazarotene Reference Standard

- This compound Reference Standard

- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)

-

Ammonium Formate (Analytical grade)

-

Formic Acid (Analytical grade)

-

Water (HPLC grade)

-

3. Chromatographic Conditions:

- Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

- Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 3.5 with Formic Acid

- Mobile Phase B: Acetonitrile

- Gradient Program: | Time (min) | % Mobile Phase B | |---|---| | 0 | 40 | | 15 | 80 | | 20 | 80 | | 22 | 40 | | 25 | 40 |

- Flow Rate: 1.0 mL/min

- Column Temperature: 30 °C

- Detection Wavelength: 325 nm

- Injection Volume: 10 µL

4. Standard and Sample Preparation:

- Standard Stock Solution: Accurately weigh and dissolve tazarotene and this compound reference standards in a suitable diluent (e.g., acetonitrile:water, 50:50 v/v) to obtain a known concentration.

- Sample Solution: Extract the drug product with the diluent to achieve a target concentration within the linear range of the method.

5. Method Validation (as per ICH guidelines):

- Specificity: Analyze blank, placebo, and spiked samples to demonstrate no interference at the retention times of tazarotene and this compound.

- Linearity: Prepare a series of standard solutions at different concentrations and construct a calibration curve.

- Accuracy: Perform recovery studies by spiking a known amount of standards into a placebo matrix.

- Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogeneous sample.

- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

- Robustness: Evaluate the effect of small, deliberate variations in chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition).

Protocol 2: Forced Degradation Study

1. Objective: To investigate the stability of tazarotene and identify its degradation products under various stress conditions.

2. Procedure:

- Acid Hydrolysis: Treat the drug substance or product with 0.1 N HCl at a specified temperature (e.g., 60 °C) for a defined period. Neutralize the solution before analysis.

- Base Hydrolysis: Treat the drug substance or product with 0.1 N NaOH at room temperature for a defined period. Neutralize the solution before analysis.

- Oxidative Degradation: Treat the drug substance or product with 3% H₂O₂ at room temperature for a defined period.

- Photodegradation: Expose the drug substance or product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

- Thermal Degradation: Expose the solid drug substance or product to dry heat at a specified temperature (e.g., 80 °C) for a defined period.

3. Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method (Protocol 1). Identify and quantify the degradation products formed.

Conclusion

This compound is a critical molecule to consider in the lifecycle of tazarotene-based pharmaceutical products. As a primary metabolite and a significant oxidative degradation product, a thorough understanding of its physicochemical properties is indispensable for the development of safe, effective, and stable formulations. While specific quantitative data on the solubility and stability of isolated this compound remains limited in publicly accessible literature, this guide has synthesized the available information on its formation, its relationship to the parent drug, and robust analytical methodologies for its characterization and quantification. The provided experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the behavior of this compound and to ensure the quality and performance of tazarotene drug products. Further research into the specific solubility and degradation kinetics of this compound would be highly valuable to the pharmaceutical science community.

References

-

Nowaczyk, A., Płotka-Wasylka, J., & Szczepańska, N. (2020). Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers. Pharmaceutics, 12(9), 899. [Link]

-

Tang-Liu, D. D., & Guffey, M. K. (1999). Clinical pharmacokinetics and drug metabolism of tazarotene: a novel topical treatment for acne and psoriasis. Clinical Pharmacokinetics, 37(4), 293–307. [Link]

-

Jain, D., & Jain, S. (2018). Stability Indicating RP-HPLC Method Development and Validation for Determination of Process Related Impurities and Degradation Products of Tazarotene in Tazarotene Topical Formulation. ResearchGate. [Link]

-

UCL Discovery. (2023). Rational Formulation Design of Topical Tazarotene a Third-Generation Retinoid. [Link]

-

SynZeal. This compound | 864841-56-5. [Link]

-

Optimization and Validation of an Ultra-Performance Liquid Chromatography with Quadrupole Detector Mass Spectrometry Quantification Method for the Simultaneous Detection of Tazarotene and Tazarotenic Acid in Porcine Skin. (2025). PubMed Central. [Link]

-

Schlotawa, L., et al. (2023). Drug screening identifies tazarotene and bexarotene as therapeutic agents in multiple sulfatase deficiency. EMBO Molecular Medicine. [Link]

-

Transdermal Drug Delivery of Tazarotene: Determining Tazarotene's Potential in Local Transdermal Therapy. (2023). PubMed Central. [Link]

-

Patel, M. J., et al. (2012). HPTLC method for estimation of tazarotene in topical gel formulations and in vitro study. Journal of Planar Chromatography--Modern TLC, 25(5), 456-460. [Link]

-

Veeprho. This compound | CAS 864841-56-5. [Link]

-

ResearchGate. Solubility of tazarotene in various excipients and buffers. [Link]

-

Rawat, D., et al. (2013). Spectrophotometric and Validated Rp – Hplc Method for the Estimation of Retinod Drug Tazarotene in Gel Formulation. Asian Journal of Pharmaceutical Education and Research, 2(2), 72-89. [Link]

-

Singh, D. K., et al. (2020). Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303. [Link]

-

Review on Characteristics and Analytical Methods of Tazarotene: An Update. (2021). PubMed. [Link]

-

(PDF) Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers. (2020). ResearchGate. [Link]

-

Saad, A. S., et al. (2010). Stability‐indicating chemometric methods for the determination of tazarotene. Journal of the Chinese Chemical Society, 57(4), 836-843. [Link]

-

Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers. (2020). MDPI. [Link]

-

Stability-indicating spectrophotometric methods for determination of tazarotene in the presence of its alkaline degradation product by derivative spectrophotometric techniques. (2011). ResearchGate. [Link]

Sources

- 1. Transdermal Drug Delivery of Tazarotene: Determining Tazarotene’s Potential in Local Transdermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 864841-56-5 | SynZeal [synzeal.com]

- 4. veeprho.com [veeprho.com]

- 6. Insights into the degradation chemistry of tazarotene, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 9. Photostability Testing of a Third-Generation Retinoid—Tazarotene in the Presence of UV Absorbers | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. ajper.com [ajper.com]

Tazarotene Sulfoxide CAS number 864841-56-5 identification

An In-Depth Technical Guide for the Identification of Tazarotene Sulfoxide (CAS No: 864841-56-5)

Abstract

This technical guide provides a comprehensive framework for the unequivocal identification and characterization of this compound (CAS No: 864841-56-5). This compound is a principal oxidative metabolite and a known impurity of Tazarotene, a third-generation topical retinoid.[1][2] Accurate identification of this compound is critical for drug metabolism studies, pharmacokinetic analysis, impurity profiling, and stability testing in the development and quality control of Tazarotene-based pharmaceutical products.[3][4] This document synthesizes foundational chemical data with robust analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights for researchers, analytical scientists, and drug development professionals.

Introduction: The Chemical and Biological Context of this compound